molecular formula C8H14N2O B2740902 rac-(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one CAS No. 1820570-33-9

rac-(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No. B2740902
CAS RN: 1820570-33-9
M. Wt: 154.213
InChI Key: ZUPCKOVDCHXISZ-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“rac-(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one” is a chemical compound with the CAS Number: 1820570-33-9 . It has a molecular weight of 154.21 . The compound is solid in physical form .


Molecular Structure Analysis

The IUPAC Name for this compound is (1R,5S)-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one . The InChI Code is 1S/C8H14N2O/c1-10-7-3-2-6(8(10)11)4-9-5-7/h6-7,9H,2-5H2,1H3/t6-,7+/m1/s1 .


Physical And Chemical Properties Analysis

This compound is solid in physical form . It has a molecular weight of 154.21 . The storage temperature is room temperature .

Scientific Research Applications

Anticancer Chemotherapeutics

Cancer remains a significant global health challenge, and natural products have long been a source of potential therapeutic agents. The bicyclo[3.3.1]nonane scaffold, found in various biologically active natural products, has drawn interest for its potential applications. Researchers have explored derivatives of rac-(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one as potent anticancer entities. These compounds exhibit promising activity against cancer cells, making them valuable candidates for further investigation .

Asymmetric Catalysis

The bicyclo[3.3.1]nonane framework can serve as a versatile platform for asymmetric catalysis. Researchers have explored its use in various synthetic transformations, including enantioselective reactions. By incorporating rac-(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one derivatives, scientists aim to develop efficient and selective catalysts for organic synthesis .

Ion Receptors

The unique structural features of rac-(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one make it an attractive candidate for designing ion receptors. These receptors can selectively bind specific ions, leading to applications in chemical sensing, molecular recognition, and supramolecular chemistry. The bicyclo[3.3.1]nonane scaffold provides a rigid framework for constructing efficient ion-binding sites .

Metallocycles

Metallocycles are coordination complexes where metal ions are incorporated into cyclic structures. Researchers have explored rac-(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one derivatives as ligands for metal ions. These metallocycles exhibit interesting properties, including catalytic activity, luminescence, and magnetic behavior. The bicyclo[3.3.1]nonane core contributes to the stability and geometry of these complexes .

Molecular Tweezers

Molecular tweezers are host molecules that can selectively encapsulate guest molecules. The bicyclo[3.3.1]nonane scaffold, with its concave shape and functional groups, can act as a molecular tweezer. Researchers have explored rac-(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one derivatives for their ability to bind specific guest molecules, such as aromatic compounds or metal ions. These molecular tweezers have applications in host-guest chemistry and supramolecular assembly .

Other Miscellaneous Applications

Beyond the highlighted areas, rac-(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one derivatives have been investigated for their potential in other fields. These include drug delivery, material science, and chiral synthesis. As research continues, new applications may emerge, further showcasing the versatility of this intriguing bicyclo[3.3.1]nonane scaffold .

Safety and Hazards

For safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-10-7-3-2-6(8(10)11)4-9-5-7/h6-7,9H,2-5H2,1H3/t6-,7+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUPCKOVDCHXISZ-RQJHMYQMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC(C1=O)CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H]2CC[C@@H](C1=O)CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac-(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.